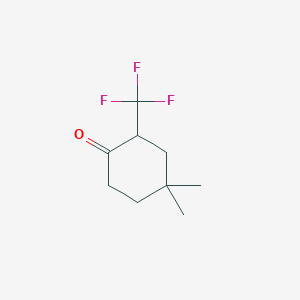
Cyclopentadec-3-ene-1,5-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadec-3-ene-1,5-diyne is an organic compound characterized by the presence of two triple bonds and one double bond within a 15-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentadec-3-ene-1,5-diyne can be synthesized through a series of chemical reactions involving the coupling of terminal alkynes. One common method involves the Glaser coupling reaction, where terminal alkynes are oxidatively coupled in the presence of copper salts . Another approach is the Sonogashira coupling, which involves the reaction of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Glaser or Sonogashira coupling reactions. These methods are favored due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentadec-3-ene-1,5-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the triple bonds, leading to the formation of substituted enediynes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Diketones and other oxygenated derivatives.
Reduction: Alkenes and alkanes.
Substitution: Substituted enediynes with various functional groups.
Applications De Recherche Scientifique
Mécanisme D'action
. This diradical can abstract hydrogen atoms from DNA, leading to strand cleavage and cell death. The compound’s reactivity is triggered by intramolecular nucleophilic attack or external nucleophiles, resulting in the formation of the diradical species .
Comparaison Avec Des Composés Similaires
Cyclopentadec-3-ene-1,5-diyne can be compared with other enediynes, such as:
Cyclodec-1,5-diyne-3-ene: This compound has a similar structure but with a smaller ring size, leading to different reactivity and stability.
Benzo[3,4]-cyclodec-1,5-diyne-3-ene: The presence of a benzene ring in this compound alters its electronic properties and reactivity compared to this compound.
Cyclohexeno[3,4]-cyclodec-1,5-diyne-3-ene:
This compound stands out due to its larger ring size, which influences its reactivity and stability, making it a unique and valuable compound for various scientific applications.
Propriétés
Numéro CAS |
115227-65-1 |
|---|---|
Formule moléculaire |
C15H20 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
cyclopentadec-3-en-1,5-diyne |
InChI |
InChI=1S/C15H20/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-2H,7-15H2 |
Clé InChI |
CWEGSNNHDZKEBL-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCC#CC=CC#CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


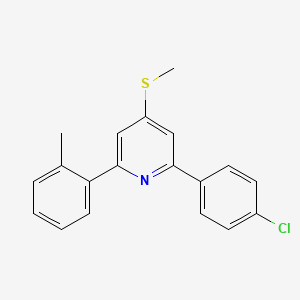
![Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14307884.png)
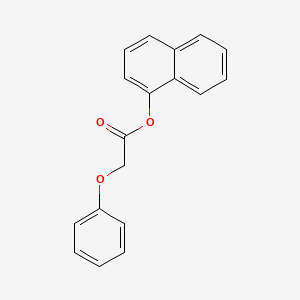
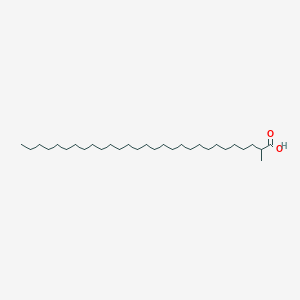
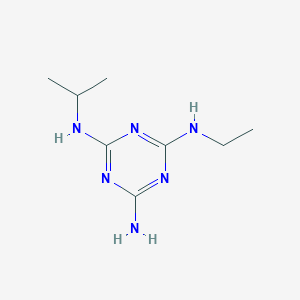
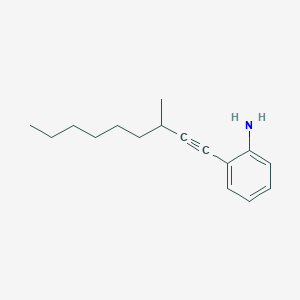
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)
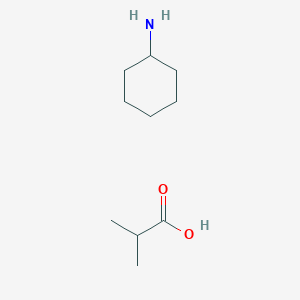
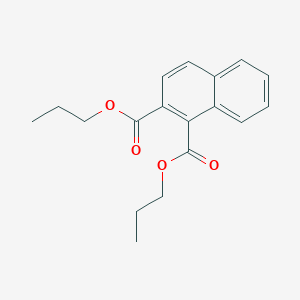
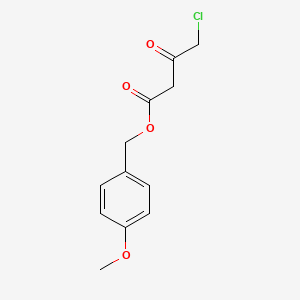
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)

![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)
